7-Chloro-5-methoxybenzofuran
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Overview
Description
7-Chloro-5-methoxybenzofuran is a chemical compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methoxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5-chloro-2-methoxyphenol with suitable reagents. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydrobenzofuran derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
7-Chloro-5-methoxybenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
7-Chloro-5-hydroxybenzofuran: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methoxybenzofuran: Lacks the chlorine atom at the 7th position.
7-Chlorobenzofuran: Lacks the methoxy group at the 5th position.
Uniqueness: 7-Chloro-5-methoxybenzofuran is unique due to the combined presence of both chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C9H7ClO2 |
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Molecular Weight |
182.60 g/mol |
IUPAC Name |
7-chloro-5-methoxy-1-benzofuran |
InChI |
InChI=1S/C9H7ClO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 |
InChI Key |
XAHWYXUSYMFXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CO2)Cl |
Origin of Product |
United States |
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